molecular formula C24H25N3O4 B2528243 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 877657-69-7

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2528243
CAS No.: 877657-69-7
M. Wt: 419.481
InChI Key: MXCAHWQETXKEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

A study highlighted the design, synthesis, and evaluation of certain derivatives, including compounds closely related to the specified chemical, for their anticancer activity. These compounds were synthesized in a multi-step process and tested on a panel of 60 cancer cell lines. One compound exhibited significant cancer cell growth inhibition against eight cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020).

Imaging and Diagnostic Applications

Research on derivatives closely related to the compound has demonstrated their utility in imaging applications, particularly using PET (Positron Emission Tomography). For example, the synthesis and evaluation of specific radioligands for imaging the translocator protein (18 kDa) with PET, indicative of their potential in diagnosing and studying diseases at the molecular level, have been reported (Dollé et al., 2008).

Neuroinflammatory Disease Study

A derivative, closely related to the specified compound, was identified as a potential imaging agent for PBR expression in neurodegenerative disorders. This was based on its high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). Biodistribution studies suggested its applicability in studying neuroinflammatory diseases (Fookes et al., 2008).

Anti-inflammatory and Analgesic Agents

Compounds derived from or related to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research indicates the potential therapeutic applications of these compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antioxidant Properties

Several derivatives exhibited significant antioxidant properties, highlighting their potential as protective agents against oxidative stress-related damage. This attribute could be beneficial in developing treatments or preventive strategies for diseases associated with oxidative stress (La Motta et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid followed by cyclization with acetic anhydride and N,N-diisopropylethylamine. The resulting intermediate is then reacted with N,N-diisopropylacetamide to yield the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-phenylpropanoic acid", "acetic anhydride", "N,N-diisopropylethylamine", "N,N-diisopropylacetamide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the intermediate 2-(3-phenylpropanoyl)-4,6-dioxypyrimidine.", "Step 2: Cyclization of the intermediate with acetic anhydride and N,N-diisopropylethylamine in the presence of a Lewis acid catalyst such as zinc chloride to yield the intermediate 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 3: Reaction of the intermediate with N,N-diisopropylacetamide in the presence of a coupling agent such as DCC and a catalyst such as DMAP to yield the final product 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide." ] }

877657-69-7

Molecular Formula

C24H25N3O4

Molecular Weight

419.481

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C24H25N3O4/c1-15(2)26(16(3)4)20(28)14-25-21-18-12-8-9-13-19(18)31-22(21)23(29)27(24(25)30)17-10-6-5-7-11-17/h5-13,15-16H,14H2,1-4H3

InChI Key

MXCAHWQETXKEEN-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.